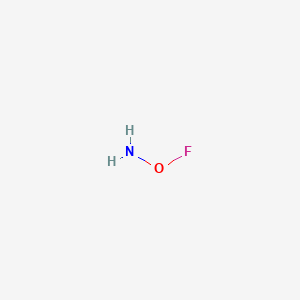
Amino hypofluorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino hypofluorite is a chemical compound that contains both an amino group and a hypofluorite group. It is known for its unique reactivity and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial applications.
Preparation Methods
The synthesis of amino hypofluorite typically involves the reaction of an amino compound with a fluorinating agent. One common method is the electrophilic fluorination of amino acids or amines using molecular fluorine (F₂) or other electrophilic fluorinating agents. The reaction conditions often require low temperatures and the presence of a catalyst to ensure the selective introduction of the hypofluorite group . Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Amino hypofluorite undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reaction conditions and the presence of other reagents.
Reduction: this compound can be reduced to form amines or other related compounds.
Substitution: The hypofluorite group can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include fluorinated amines and other fluorinated organic compounds .
Scientific Research Applications
Amino hypofluorite has several scientific research applications, including:
Mechanism of Action
The mechanism of action of amino hypofluorite involves its ability to react with various molecular targets, including amino acids, proteins, and other organic molecules. The hypofluorite group can participate in oxidation and substitution reactions, leading to the formation of new chemical bonds and the modification of existing ones . These reactions can alter the structure and function of the target molecules, making this compound a valuable tool for studying biochemical pathways and developing new materials .
Comparison with Similar Compounds
Amino hypofluorite can be compared with other fluorinated compounds, such as:
Fluorinated amino acids: These compounds also contain fluorine atoms and are used in similar applications, such as in the study of enzyme mechanisms and protein interactions.
Fluorinated heterocycles: These compounds are used in the production of pharmaceuticals and materials with unique properties.
Fluorinated polymers: These materials are known for their resistance to heat and chemicals and are used in various industrial applications.
This compound is unique in its ability to introduce both an amino group and a hypofluorite group into organic molecules, making it a versatile reagent for a wide range of chemical reactions and applications.
Properties
CAS No. |
36405-65-9 |
|---|---|
Molecular Formula |
FH2NO |
Molecular Weight |
51.021 g/mol |
IUPAC Name |
amino hypofluorite |
InChI |
InChI=1S/FH2NO/c1-3-2/h2H2 |
InChI Key |
YMIXWSVDZOGUBN-UHFFFAOYSA-N |
Canonical SMILES |
NOF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















